Differentiation via Regioisomeric 5-Isocyanato Substitution on the 1,3-Thiazole Core
5-Isocyanato-4-methyl-2-phenyl-1,3-thiazole (CAS 852180-46-2) is a specific regioisomer of the thiazole isocyanate family. Its isocyanate group is attached at the 5-position of the 1,3-thiazole ring. This contrasts with the regioisomer 4-(4-isocyanatophenyl)-2-methyl-1,3-thiazole (CAS 857283-94-4), which has the isocyanate group on a phenyl ring at the 4-position of the thiazole, and 4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole (CAS 852180-41-7) . The position of the reactive handle directly dictates the trajectory and steric profile of the attached payload. This structural difference is paramount in structure-activity relationship (SAR) studies, where a shift in the attachment point of a key functional group can drastically alter binding affinity and biological potency [1].
| Evidence Dimension | Regioisomeric Position of Isocyanate Group on 1,3-Thiazole Scaffold |
|---|---|
| Target Compound Data | 5-Isocyanato substitution on 4-methyl-2-phenyl-1,3-thiazole |
| Comparator Or Baseline | 4-(4-isocyanatophenyl)-2-methyl-1,3-thiazole (4-position) and 4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole (3-position) |
| Quantified Difference | Not directly quantified; the difference is in the distinct molecular connectivity (regioisomerism), which creates different vectors for further functionalization and is a primary driver of biological and material properties. |
| Conditions | Structural analysis based on CAS registry and chemical structure. |
Why This Matters
The regioisomeric identity is a critical procurement specification for any project relying on a precise molecular geometry, as using an incorrect isomer will yield a different, non-comparable compound.
- [1] Zheng, S., et al. (2014). Modification and biological evaluation of thiazole derivatives as novel inhibitors of metastatic cancer cell migration and invasion. Academia.edu. Retrieved from https://www.academia.edu/ View Source
